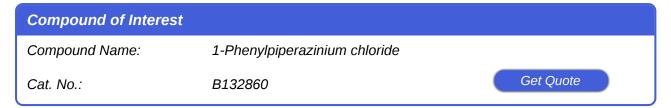


1-Phenylpiperazinium Chloride: A Comparative Review of Receptor Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the receptor selectivity profile of 1-phenylpiperazine, the parent compound of **1-phenylpiperazinium chloride**. Due to the limited availability of specific pharmacological data for the chloride salt, this review focuses on the well-characterized parent molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

1-Phenylpiperazine (1-PP) is a chemical compound featuring a phenyl group attached to a piperazine ring. It serves as the foundational structure for a wide array of pharmacologically active agents, including several marketed drugs. Derivatives of 1-phenylpiperazine are known to interact with various G-protein coupled receptors (GPCRs), particularly those for serotonin, dopamine, and adrenaline.[1][2][3] Understanding the receptor selectivity of the parent compound is crucial for the rational design of more potent and selective drug candidates. This review summarizes the available quantitative data on the receptor binding and functional activity of 1-phenylpiperazine and its relevant derivatives, provides detailed experimental methodologies for key assays, and illustrates associated signaling pathways and experimental workflows.

Receptor Selectivity Profile







The receptor selectivity of 1-phenylpiperazine and its derivatives has been investigated across a range of monoamine receptors. The following table summarizes the available quantitative data from in vitro studies.



Compound	Receptor	Assay Type	Parameter	Value (nM)	Reference
1- Phenylpipera zine	5-HT1A	Radioligand Binding	Ki	380	[4]
1- Phenylpipera zine	Norepinephri ne Transporter	Monoamine Release	EC50	186	[5]
1- Phenylpipera zine	Serotonin Transporter	Monoamine Release	EC50	880	[5]
1- Phenylpipera zine	Dopamine Transporter	Monoamine Release	EC50	2,530	[5]
WC10 (a 1- PP derivative)	Dopamine D3	Radioligand Binding	Ki	Not Specified (42-fold selectivity over D2)	[3][6]
WC26 (a 1- PP derivative)	Dopamine D3	Radioligand Binding	Ki	Not Specified (51-fold selectivity over D2)	[3][6]
WC44 (a 1- PP derivative)	Dopamine D3	Radioligand Binding	Ki	Not Specified (23-fold selectivity over D2)	[3][6]
Compound 14 (a 1-PP derivative)	α1- Adrenergic	Radioligand Binding	Ki	11.9	[1]
Compound 12 (a 1-PP derivative)	5-HT1A / α1- Adrenergic	Radioligand Binding	Ki	Not Specified (dual ligand)	[1]



(a 1-PP	i-HT7 / α1- Adrenergic	Radioligand Binding	Ki	Not Specified (dual ligand)	[1]
acrivative)					

Experimental Protocols

The data presented in this review are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.[7][8]

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

- Membrane Preparation: Membranes from cells or tissues expressing the target receptor are
 prepared by homogenization and centrifugation.[9] The protein concentration of the
 membrane preparation is determined using a suitable method, such as the BCA assay.[9]
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and the unlabeled test compound at various concentrations.[1][9]
- Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied (e.g., 60 minutes at 30°C).
 [9]
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through a filter mat that traps the cell membranes.[9]
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.



 Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to measure the activation of Gq-coupled GPCRs, which signal through an increase in intracellular calcium concentration.[10] [11]

Objective: To determine the functional potency (EC50) of a test compound as an agonist or antagonist at a Gq-coupled receptor.

General Protocol:

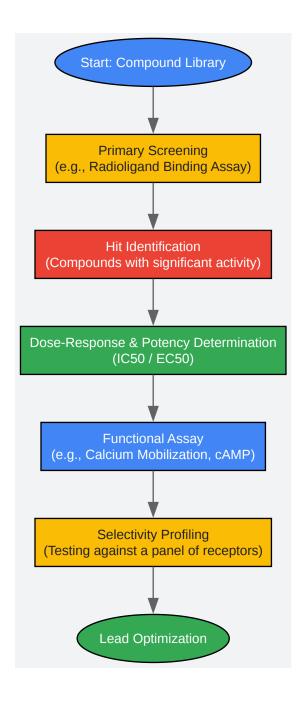
- Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the target Gq-coupled receptor is cultured in appropriate media.[10] The cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to attach overnight.[12]
- Dye Loading: The cell culture medium is removed, and the cells are incubated with a
 calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in an assay buffer.[10][12]
 The dye is taken up by the cells and is cleaved to its active, calcium-sensitive form in the
 cytoplasm.
- Compound Addition: The assay plate is placed in a fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., a FLIPR or FlexStation).[12] The test compound is added to the wells, and the fluorescence intensity is measured over time.
- Data Analysis: The change in fluorescence intensity upon compound addition is proportional
 to the increase in intracellular calcium concentration. For agonists, dose-response curves
 are generated, and the EC50 (the concentration that produces 50% of the maximal
 response) is calculated. For antagonists, their ability to inhibit the response to a known
 agonist is measured to determine their IC50.



Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized GPCR signaling pathway and a typical experimental workflow for receptor activity screening.







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